molecular formula C14H11FO2 B1314240 (3-Fluorophenyl)(4-methoxyphenyl)methanone CAS No. 96719-99-2

(3-Fluorophenyl)(4-methoxyphenyl)methanone

Cat. No. B1314240
CAS RN: 96719-99-2
M. Wt: 230.23 g/mol
InChI Key: MNNPLRRABKSPDN-UHFFFAOYSA-N
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Description

“(3-Fluorophenyl)(4-methoxyphenyl)methanone” is a chemical compound with the molecular formula C14H11FO2 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “(3-Fluorophenyl)(4-methoxyphenyl)methanone” consists of two phenyl rings connected by a carbonyl group. One phenyl ring has a fluorine atom attached, and the other has a methoxy group attached .


Physical And Chemical Properties Analysis

“(3-Fluorophenyl)(4-methoxyphenyl)methanone” is a solid at room temperature . It has a molecular weight of 230.24 . The compound’s solubility and other physical properties were not found in the available data.

Scientific Research Applications

1. Antitumor Activity

(3-Fluorophenyl)(4-methoxyphenyl)methanone shows potential in antitumor activity. Tang and Fu (2018) synthesized a derivative, 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-fluorophenyl)Methanone, which exhibited distinct inhibition on the proliferation of various cancer cell lines (Tang & Fu, 2018).

2. Tubulin Polymerization Inhibition and Apoptosis Induction

Another study by Magalhães et al. (2013) on a related compound, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, demonstrated its ability to inhibit tubulin polymerization and induce apoptosis in human leukemia cells. This suggests a mechanism of action for potential cancer therapies (Magalhães et al., 2013).

3. In Vivo Antitumor Effects

Further supporting its antitumor potential, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone was also studied by Magalhães et al. (2011) for in vivo antitumor effects, demonstrating tumor inhibition in mice inoculated with sarcoma 180 cells. This study highlights the potential for this compound in cancer treatment (Magalhães et al., 2011).

4. Potential as a SPECT-Tracer

Blanckaert et al. (2007) synthesized and evaluated a derivative, [123I]‐(4‐fluorophenyl)[1‐(3‐iodophenethyl)piperidin‐4‐yl]methanone, as a potential SPECT tracer for the serotonin 5‐HT2A receptor. This research opens avenues for using derivatives of (3-Fluorophenyl)(4-methoxyphenyl)methanone in diagnostic imaging (Blanckaert et al., 2007).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .

properties

IUPAC Name

(3-fluorophenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNPLRRABKSPDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541585
Record name (3-Fluorophenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluorophenyl)(4-methoxyphenyl)methanone

CAS RN

96719-99-2
Record name (3-Fluorophenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To commercially available nitromethane (5 ml) were added commercially available anisole (541 mg), commercially available 3-fluorobenzoyl chloride (793 mg) and commercially available scandium(III) trifluoromethanesulfonate (49 mg), and the admixture was stirred at 60° C. for 3 days. The reaction mixture was partitioned between water and chloroform, and the chloroform layer was then dried with anhydrous magnesium sulfate. After removing the solvent by reduced-pressure distillation, the resulting residue was purified by chromatography on silica gel eluting with hexane/acetone to obtain 585 mg of the title compound (yield: 51%).
Quantity
541 mg
Type
reactant
Reaction Step One
Quantity
793 mg
Type
reactant
Reaction Step One
Quantity
49 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
X Wang, FD Liu, HY Tu, AD Zhang - The Journal of Organic …, 2014 - ACS Publications
A one-pot palladium-catalyzed synthesis of symmetrical and unsymmetrical diarylmethanones using acetophenone and aryl bromides as raw materials has been developed. In this …
Number of citations: 17 pubs.acs.org
M Cowart, R Faghih, MP Curtis… - Journal of medicinal …, 2005 - ACS Publications
H 3 receptor antagonists based on a 2-aminoethylbenzofuran skeleton have been discovered, which are potent in vitro at human and rat H 3 receptors, with K i values of 0.1−5.8 nM. …
Number of citations: 155 pubs.acs.org
X Bao, Y Jin, X Liu, H Liao, L Zhang, T Pang - RSC advances, 2014 - pubs.rsc.org
A novel class of H3 receptor antagonists, XB-1 analogues based on benzophenone or oxydibenzene scaffolds were synthesized, and their biological activities were evaluated to …
Number of citations: 3 pubs.rsc.org
Z Yu, JPD van Veldhoven… - Allosteric …, 2015 - scholarlypublications …
We synthesized and evaluated a series of compounds for their allosteric modulation at the Kv11. 1 (hERG) channel. Most compounds were negative allosteric modulators of [3H] …

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